REACTION_CXSMILES
|
I[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([S:8][CH3:9])[N:3]=1.[Br:10][C:11]1[S:15][C:14]([Sn](CCCC)(CCCC)CCCC)=[CH:13][CH:12]=1>C1(C)C=CC=CC=1.Cl[Pd]Cl>[Br:10][C:11]1[S:15][C:14]([C:2]2[CH:7]=[CH:6][N:5]=[C:4]([S:8][CH3:9])[N:3]=2)=[CH:13][CH:12]=1
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
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IC1=NC(=NC=C1)SC
|
Name
|
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=C(S1)[Sn](CCCC)(CCCC)CCCC
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
PdCl2
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Quantity
|
702 mg
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Type
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catalyst
|
Smiles
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Cl[Pd]Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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The reaction mixture was poured on water
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Type
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EXTRACTION
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Details
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extracted three times with EtOAc
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic phases were dried over sodium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
purified via chromatography on silicagel (acetone/hexanes:0/100 to 3/97)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(S1)C1=NC(=NC=C1)SC
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |